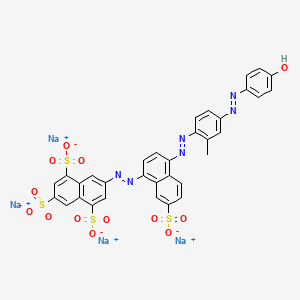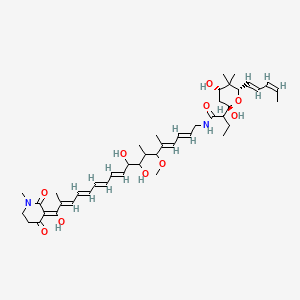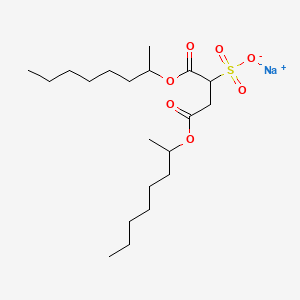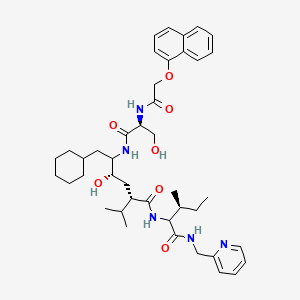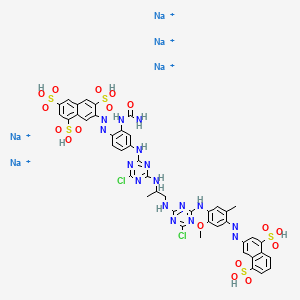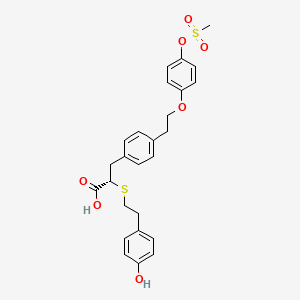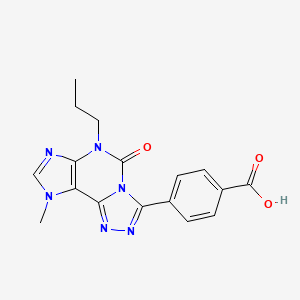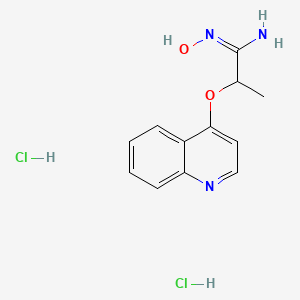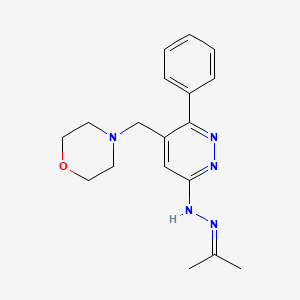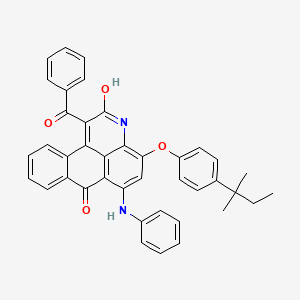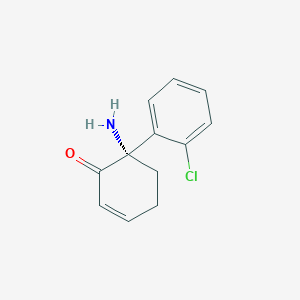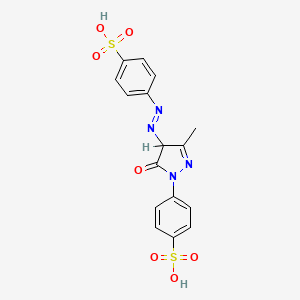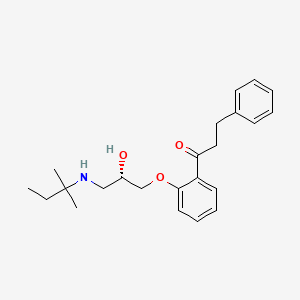
Diprafenone, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diprafenone, (S)- is a chiral compound known for its antiarrhythmic properties. It is a beta-adrenergic antagonist, which means it blocks beta-adrenergic receptors in the heart, helping to manage abnormal heart rhythms. The compound’s IUPAC name is 1-[2-[2-Hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diprafenone, (S)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-hydroxy-3-(2-methylbutan-2-ylamino)propane with a phenylpropanone derivative under controlled conditions.
Coupling Reaction: The intermediate is then coupled with a phenylpropanone derivative using a suitable coupling agent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer, (S)-Diprafenone.
Industrial Production Methods: Industrial production of Diprafenone, (S)- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Industrial methods also include rigorous quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions: Diprafenone, (S)- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deoxygenated derivatives.
科学研究应用
Diprafenone, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of chiral synthesis and beta-adrenergic antagonism.
Biology: Researchers study its effects on cellular signaling pathways and its interactions with beta-adrenergic receptors.
Medicine: It is investigated for its potential therapeutic uses in treating arrhythmias and other cardiovascular conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用机制
Diprafenone, (S)- exerts its effects by blocking beta-adrenergic receptors in the heart. This action reduces the effects of adrenaline and other stress hormones, leading to a decrease in heart rate and contractility. The compound’s molecular targets include beta-1 and beta-2 adrenergic receptors, and its pathways involve the inhibition of cyclic AMP (cAMP) production, which is crucial for the regulation of cardiac function .
相似化合物的比较
Propafenone: A structurally similar antiarrhythmic agent with similar beta-blocking properties.
Flecainide: Another antiarrhythmic drug that shares some pharmacological effects but differs in its chemical structure and specific receptor interactions.
Metoprolol: A beta-adrenergic antagonist used primarily for hypertension and heart failure, with a different chemical structure.
Uniqueness of Diprafenone, (S)-: Diprafenone, (S)- is unique due to its specific chiral configuration, which can influence its pharmacokinetics and pharmacodynamics. Its combination of beta-blocking and antiarrhythmic properties makes it particularly effective in managing certain types of cardiac arrhythmias .
属性
CAS 编号 |
107300-61-8 |
|---|---|
分子式 |
C23H31NO3 |
分子量 |
369.5 g/mol |
IUPAC 名称 |
1-[2-[(2S)-2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C23H31NO3/c1-4-23(2,3)24-16-19(25)17-27-22-13-9-8-12-20(22)21(26)15-14-18-10-6-5-7-11-18/h5-13,19,24-25H,4,14-17H2,1-3H3/t19-/m0/s1 |
InChI 键 |
VDKMYSMWQCFYBQ-IBGZPJMESA-N |
手性 SMILES |
CCC(C)(C)NC[C@@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O |
规范 SMILES |
CCC(C)(C)NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


